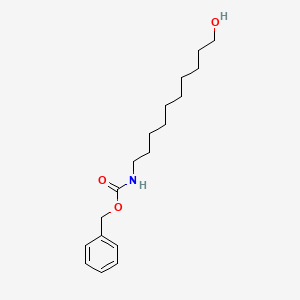

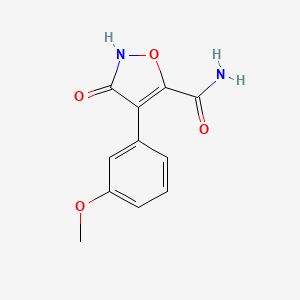

10-(Carbobenzoxyamino)-1-decanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, and conditions required for the synthesis .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Oral Low-Molecular Weight Heparin Delivery

Sodium N-[10-(2-hydroxybenzoyl)amino]decanoate (SNAD) has been explored as a novel carrier allowing the gastrointestinal absorption of low-molecular weight heparin (LMWH), demonstrating the prevention of deep venous thrombosis. This study suggests the potential of decanoate derivatives in enhancing the oral bioavailability of therapeutics, which might be relevant for the applications of 10-(Carbobenzoxyamino)-1-decanol in drug delivery systems (Salartash et al., 1999).

Anti-inflammatory and Anti-angiogenic Activities

Research on benzophenone appended oxadiazole derivatives, including compounds with similar functional groups, has shown significant anti-inflammatory activity and the ability to inhibit cyclooxygenase-2 (Cox-2), suggesting the potential for 10-(Carbobenzoxyamino)-1-decanol in developing new anti-inflammatory drugs (Puttaswamy et al., 2018).

Biosynthesis of Value-added Chemicals

Efficient biosynthesis of 10-Hydroxy-2-decenoic acid (10-HDA) using engineered Escherichia coli highlights the potential for microbial synthesis of complex molecules. This approach could be applicable for synthesizing derivatives of 10-(Carbobenzoxyamino)-1-decanol, providing a sustainable method for producing high-value chemical compounds (Wang et al., 2022).

Novel Auxiliaries for Stereoselective Synthesis

The use of 2,3-Dihydro-4H-1,3-benzoxazin-4-ones as auxiliaries in the stereoselective synthesis of 1-beta-Methylcarbapenems highlights innovative approaches to synthetic chemistry. Similar methodologies could be explored for the stereoselective synthesis of 10-(Carbobenzoxyamino)-1-decanol and its derivatives, opening new avenues in drug synthesis and medicinal chemistry (Kondo et al., 1995).

Safety And Hazards

Propriétés

IUPAC Name |

benzyl N-(10-hydroxydecyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c20-15-11-6-4-2-1-3-5-10-14-19-18(21)22-16-17-12-8-7-9-13-17/h7-9,12-13,20H,1-6,10-11,14-16H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVONOSXQOAUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-(Carbobenzoxyamino)-1-decanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2558261.png)

![3-(3-chlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2558262.png)

![2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2558267.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2558272.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)